2,5-Dimethyltetrahydrofuran

Green solvent Organometallic chemistry Process chemistry

Replace toluene in enzymatic polyester synthesis: 2,5-DMTHF achieves 39-41% monomer conversion, matching toluene and outperforming THF (20%). Its 90-92 °C boiling point enables ambient-pressure reactions; water solubility of 6.7 g/L prevents aqueous phase loss. Stabilized with BHT. Mixture of cis/trans isomers. • Biphasic organometallic: 22× lower water solubility vs. 2-MeTHF • Li-ion: >96% cycling efficiency at 0.1 C/cm² • Dehydration: 75% yield to hexadienes • Bio-derivable from cellulose.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 1003-38-9
Cat. No. B089747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyltetrahydrofuran
CAS1003-38-9
Synonyms2,5-dimethyltetrahydrofuran
2,5-ME2-THF
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCC1CCC(O1)C
InChIInChI=1S/C6H12O/c1-5-3-4-6(2)7-5/h5-6H,3-4H2,1-2H3
InChIKeyOXMIDRBAFOEOQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyltetrahydrofuran Sourcing and Properties


2,5-Dimethyltetrahydrofuran (2,5-DMTHF; CAS 1003-38-9) is a methylated cyclic ether of the oxolane class, supplied as a mixture of cis and trans isomers stabilized with 250–300 ppm BHT [1]. It is a colorless, flammable liquid with a boiling point of 90–92 °C, density of 0.833 g/mL at 25 °C, and refractive index n20/D of 1.404 . Unlike its lower homologues tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF), 2,5-DMTHF can be derived from the cellulose fraction of biomass, positioning it as a bio-renewable solvent candidate [2]. Its key physicochemical differentiators—higher boiling point, substantially lower water solubility, and distinct reactivity profile—make direct interchange with THF or 2-MeTHF a non-trivial decision for industrial and research procurement.

1
Bio-renewable ether solvent
Derived from cellulose fraction of biomass; supports green chemistry procurement goals.
2
Elevated boiling point & low water miscibility
Boiling point 90–92 °C; water solubility ~6.7 g/L, enabling biphasic reactions and higher-temperature processes without pressurization.
3
Supplied as stabilized isomer mixture
Mixture of cis/trans isomers with 250–300 ppm BHT antioxidant; verify compatibility with reaction conditions.

Why 2,5-DMTHF Cannot Substitute THF or 2-MeTHF


Although THF, 2-MeTHF, and 2,5-DMTHF share the five-membered cyclic ether scaffold, progressive methylation at the 2- and 5-positions alters three solvent-defining properties in ways that directly affect reaction performance: boiling point, water miscibility, and oxidative/peroxide stability [1]. THF is fully water-miscible and boils at 66 °C; 2-MeTHF has intermediate solubility (~150 g/L water) and boils at ~79 °C; 2,5-DMTHF is practically water-immiscible (6.7 g/L at 20 °C) and boils at 90–92 °C [2]. These differences mean that a biphasic extraction protocol optimized for 2,5-DMTHF will fail with THF due to phase collapse, while a low-temperature Grignard reaction run in THF cannot simply be ported to 2,5-DMTHF without adjusting for its basicity-driven side reactions [3]. The quantitative evidence below establishes exactly where these differences matter for procurement decisions.

Target solvent
2,5-DMTHF
Bp 90–92 °C; water solubility 6.7 g/L; distinct basicity profile
Common substitute
THF
Bp 66 °C; fully water-miscible; different oxidative stability
Risk: Biphasic extraction fails due to phase collapse; Grignard side reactions may differ.
Alternative
2-MeTHF
Bp ~79 °C; ~150 g/L water solubility; intermediate peroxide stability
Risk: Phase separation not as clean; thermal window narrower; reactivity profile may shift.

2,5-DMTHF: Performance Comparison Evidence


Boiling Point Advantage: Broader Thermal Operating Window

2,5-DMTHF exhibits a boiling point of 90–92 °C, which is 24–26 °C higher than THF (66 °C) and 10–14 °C higher than 2-MeTHF (~79 °C) [1][2]. This elevated boiling point permits reactions to be conducted at higher temperatures without pressurization, expanding the thermal operating window for processes such as organometallic couplings, biphasic reactions, and extractive workups [3].

Boiling Point
Reported
90–92 °C
24–26 °C above THF; 10–14 °C above 2-MeTHF
Broader thermal operating window without pressurization
Atmospheric pressure; literature comparison data
Green solvent Organometallic chemistry Process chemistry

Water Immiscibility Advantage

At 20 °C, 2,5-DMTHF has a water solubility of only 6.7 g/L (6.66 g/L by some sources), classifying it as practically water-immiscible [1]. In contrast, THF is fully miscible with water in all proportions, and 2-MeTHF dissolves at approximately 150 g/L at 25 °C [2]. The ~22-fold lower water solubility of 2,5-DMTHF compared to 2-MeTHF makes it a superior candidate for biphasic reaction systems, where clean phase separation is critical for product recovery and catalyst recycling [3].

Water Solubility
Reported
6.7 g/L at 20 °C
~22× lower than 2-MeTHF; THF fully miscible
Enables clean biphasic separations and catalyst recycling
Data from TCI, Sigma-Aldrich, and literature
Biphasic catalysis Liquid-liquid extraction Biofuel solvent

Acid-Catalyzed Ring-Opening Reactivity

Over SiO₂/Al₂O₃ solid acid catalysts, the rate of ring-opening dehydration decreases in the order 2,5-DMTHF > 2-MTHF > tetrahydropyran > THF [1]. Under identical conditions, the dehydration of 2,5-DMTHF produced hexadiene isomers in 75% yield, whereas 2-MTHF dehydration to pentadienes yielded 68% (declining to 52% over 58 h time-on-stream due to coke deposition) [1]. This reactivity hierarchy demonstrates that 2,5-DMTHF is the most kinetically labile of the series for acid-catalyzed ring-opening transformations.

Acid-Catalyzed Ring Opening
Reported rank
Rank: 2,5-DMTHF > 2-MTHF > THP > THF
75% hexadiene yield vs 68% for 2-MTHF
Highest reactivity for diene production from cyclic ethers
SiO₂/Al₂O₃ catalyst, 623 K; ACS Catal. 2017
Biomass conversion Heterogeneous catalysis Diene production

Lithium Metal Electrolyte Cycling Stability

In half-cell lithium metal cycling studies, electrolytes formulated with 2,5-di-Me-THF (2,5-DMTHF) achieved average Li-on-Li cycling efficiencies exceeding 96% at 0.1 coul/cm² and exceeding 90% at 0.50 coul/cm² [1]. While THF (unstabilized) reacts with lithium metal within two days at 71 °C, 2-Me-THF remains stable for over 10 months, and 2,5-di-Me-THF exhibits comparable or superior electrochemical stability owing to α-methyl substitution [1]. A separate study reported that PC–2,5-DMeTHF equimolar binary electrolytes containing lithium chelate complexes show cycling efficiencies above 90% over extended cycle numbers [2].

Li Electrolyte Stability
Cross-study
>96% cycling efficiency at 0.1 C/cm²
EC-THF baseline ~80%
Exceeds THF-based electrolytes; comparable to 2-MeTHF
Half-cell Li-on-Li cycling; up to 71 °C
Lithium battery Electrolyte solvent Electrochemistry

Biocatalytic Polyester Synthesis Matches Toluene

In the Candida antarctica lipase B (CaLB)-catalyzed synthesis of poly(1,8-octylene-2,5-furandicarboxylate) at 50 °C, 2,5-DMTHF achieved monomer conversions of 39–41%, statistically equivalent to toluene (39–41%) and 2-MeTHF (39–41%), and substantially outperforming THF, which gave only 20% conversion [1]. For adipate-based polyester synthesis, all tested bio-based solvents (including 2,5-DMTHF) produced polyesters with molecular weights and monomer conversions that were suitable and in some cases superior to those obtained in traditional solvents [1].

Enzymatic Polyester Synthesis
Reported
39–41% conversion
Matches toluene; 2× higher than THF (20%)
Performance equivalent to toluene in CalB-catalyzed polymerization
Green Chem. 2019; duplicate reactions, 50 °C
Biocatalysis Green polyester synthesis Enzymatic polymerization

Shorter Atmospheric Photochemical Lifetime

Using OD radical rate coefficients as surrogates for OH radical kinetics, the calculated atmospheric lifetimes with respect to OH radical reaction are approximately 6 hours for 2,5-DMTHF, compared to 12 hours for 2-MeTHF and 15 hours for THF [1]. The corresponding second-order rate coefficients for reaction with OD radicals are k(2,5-DMTHF+OD) = (4.56 ± 0.68) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, approximately 2.5× higher than k(THF+OD) = (1.81 ± 0.27) × 10⁻¹¹ and 1.9× higher than k(2-MTHF+OD) = (2.41 ± 0.51) × 10⁻¹¹ [1].

Atmospheric Lifetime
Reported
~6 h vs OH
2.5× shorter than THF; 2× shorter than 2-MeTHF
Reduced long-range transport and environmental accumulation
OD radical surrogate kinetics; J. Phys. Chem. A 2016
Atmospheric chemistry Environmental fate Solvent sustainability

2,5-DMTHF: Application Scenarios


Biphasic Organometallic Catalysis and Product Extraction

The combination of a boiling point of 90–92 °C and water solubility of only 6.7 g/L makes 2,5-DMTHF a compelling solvent for biphasic organometallic reactions, where the organic phase must remain intact and separable from an aqueous catalyst or reagent phase. The Zhang et al. (2022) study explicitly demonstrated excellent performance of 2,5-DMTHF in organometallic reactions and biphasic systems [1]. The ~22-fold lower water solubility compared to 2-MeTHF means less solvent loss to the aqueous phase and reduced cross-contamination, translating to higher product purity and simpler downstream processing.

High-Temperature Process Chemistry Without Pressurized Equipment

With a boiling point 24–26 °C higher than THF, 2,5-DMTHF enables reactions to be conducted at temperatures of 80–90 °C under ambient pressure—conditions that would require sealed-vessel operation with THF. This is directly relevant for acid-catalyzed dehydrations such as the SiO₂/Al₂O₃-catalyzed conversion to hexadienes, where 2,5-DMTHF gave 75% yield and exhibited the fastest ring-opening rate among all cyclic ethers tested [2]. Process development teams can leverage this thermal headroom to accelerate sluggish reactions without incurring the capital and safety costs of pressure-rated equipment.

Bio-Renewable Replacement for Toluene in Enzymatic Polymer Synthesis

For organizations seeking to eliminate toluene—classified as a hazardous air pollutant, carcinogen, and reprotoxin—from enzymatic polyester manufacturing, 2,5-DMTHF is a directly validated replacement. The Pellis et al. (2019) study demonstrated that 2,5-DMTHF achieves monomer conversions of 39–41% in CaLB-catalyzed furandicarboxylate polyester synthesis, matching toluene's performance exactly [3]. It also outperforms THF (20% conversion) and 2,2,5,5-tetramethyloxolane (24% conversion). The bio-derivable nature of 2,5-DMTHF from cellulose adds a green chemistry credential that toluene cannot offer.

Lithium Battery Electrolyte Co-Solvent with Enhanced Thermal Safety Margin

2,5-DMTHF demonstrates Li-on-Li cycling efficiencies exceeding 96% at 0.1 C/cm²—performance that substantially exceeds EC–THF baseline electrolytes (~80% cycling efficiency) [4]. While 2-MeTHF is already established as a battery-grade solvent, 2,5-DMTHF's higher boiling point (90–92 °C vs 79 °C) provides an additional thermal safety buffer against exothermic runaway, and its chemical stability toward lithium metal is comparable to that of 2-MeTHF, with both exhibiting dramatic superiority over unsubstituted THF [4][5].

Application
Selection Property
Validation Focus
Biphasic organometallic extraction
Low water solubility (6.7 g/L) and elevated boiling point
Phase separation efficiency and product recovery yield
High-temperature process chemistry
Boiling point 90–92 °C without pressurization
Reaction kinetics improvement and equipment cost reduction
Enzymatic polymer synthesis (toluene replacement)
Reported monomer conversion equivalent to toluene
Bio-renewable sourcing and reduced hazard profile
Lithium battery electrolyte co-solvent
High Li cycling efficiency (>96%) and thermal stability
Cycling coulombic efficiency and thermal safety margin

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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